molecular formula C9H18N2O B1218489 N-(3-(Dimethylamino)propyl)methacrylamide CAS No. 5205-93-6

N-(3-(Dimethylamino)propyl)methacrylamide

Cat. No.: B1218489
CAS No.: 5205-93-6
M. Wt: 170.25 g/mol
InChI Key: GDFCSMCGLZFNFY-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)methacrylamide is a water-soluble methacrylamide monomer. It is highly reactive and can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .

Biochemical Analysis

Biochemical Properties

N-(3-(Dimethylamino)propyl)methacrylamide plays a significant role in biochemical reactions, particularly in the synthesis of polymers for drug delivery systems, gene delivery, and biocompatible coatings. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can complex with nucleic acids, facilitating their intracellular delivery. The interaction with nucleic acids is primarily electrostatic, driven by the positive charge of the dimethylamino group, which binds to the negatively charged phosphate backbone of the nucleic acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In gene delivery applications, this compound enhances the uptake of genetic material by cells, leading to increased gene expression. It also affects cell signaling pathways by modulating the activity of specific receptors and enzymes involved in signal transduction. Additionally, this compound can alter cellular metabolism by affecting the expression of metabolic enzymes and transporters .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to nucleic acids through electrostatic interactions, facilitating their delivery into cells. It can also inhibit or activate specific enzymes, depending on the context of its use. For example, in drug delivery systems, this compound can form complexes with therapeutic agents, enhancing their stability and bioavailability. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can effectively deliver therapeutic agents or genetic material. At high doses, it can cause toxic or adverse effects, such as inflammation, tissue damage, or disruption of normal cellular functions. Threshold effects have been observed, where the benefits of this compound are maximized at specific dosage ranges, beyond which toxicity increases .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that may have different biological activities. The presence of the dimethylamino group can also affect metabolic flux, influencing the levels of specific metabolites and altering overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or endoplasmic reticulum, through interactions with targeting proteins or modifications that alter its localization. The activity and function of this compound can be affected by its subcellular localization, with different effects observed in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-(Dimethylamino)propyl)methacrylamide is typically synthesized by reacting methacryloyl chloride with N,N-dimethylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)methacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(Dimethylamino)propyl)methacrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)methacrylamide involves its ability to undergo radical polymerization and cross-linking reactions. The dimethylamino group provides pH responsiveness, allowing the resulting polymers to swell or shrink in response to pH changes. This property is particularly useful in drug delivery systems where the release of the drug can be controlled by the pH of the environment .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminopropyl)methacrylamide
  • 2-(Dimethylamino)ethyl methacrylate
  • 2-Aminoethyl methacrylate hydrochloride

Uniqueness

N-(3-(Dimethylamino)propyl)methacrylamide is unique due to its combination of pH responsiveness and hydrophilicity, which makes it highly suitable for applications in drug delivery and gene delivery systems. Its ability to form cross-linked networks also enhances the mechanical properties of the resulting polymers, making it a versatile monomer for various industrial applications .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)9(12)10-6-5-7-11(3)4/h1,5-7H2,2-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFCSMCGLZFNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64080-86-0
Record name Poly[N-[3-(dimethylamino)propyl]methacrylamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64080-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID7040154
Record name N-(3-Dimethylaminopropyl)methacrylamide
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
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CAS No.

5205-93-6, 67296-21-3
Record name N-[3-(Dimethylamino)propyl]methacrylamide
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URL https://commonchemistry.cas.org/detail?cas_rn=5205-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-(Dimethylamino)propyl)methacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((Dimethylamino)propyl)methacrylamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl-
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Record name N-(3-Dimethylaminopropyl)methacrylamide
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Record name N-[3-(dimethylamino)propyl]methacrylamide
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Record name N-(3-(DIMETHYLAMINO)PROPYL)METHACRYLAMIDE
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Synthesis routes and methods I

Procedure details

117.2 g (1.0 mole) of 2-methyl-3-methoxypropionamide are heated with 107.3 g (1.05 mole) of 3-dimethylaminopropylamine for 20 hours in a temperature range of 145°-175° C. until the evolution of ammonia is complete. The mixture is allowed to cool, 1.5 g of sodium hydroxide is added and the mixture is heated in a high vacuum at 90° to 110° C. The methanol is split off within about 30 minutes, vigorous foaming occurring. The temperature is increased and 122 g (0.72 mole=72% of the theoretical yield) of colorless oil having a Bp0.1 of 106°-110° C. are distilled off.
Quantity
117.2 g
Type
reactant
Reaction Step One
Quantity
107.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The polymerization of N-vinyl-2-pyrrolidone (VP), dimethylaminopropyl methacrylamide (DMAPMA), and m-TMI-ME carbamate-thiocarbamate (produced in Example 1) in 82:17:1 molar ratio involved the following steps: A 0.5-L, four-neck reaction kettle was equipped with a nitrogen purge, a condenser, a mechanical stirrer, and an oil bath. A monomer solution was prepared by dissolving 5.0 g of m-TMI-ME carbamate-thiocarbamate (from Example 1) in 76.0 g of N-vinyl-2-pyrrolidone and 19.0 g of DMAPMA. Then, 160.0 g of 2-propanol (IPA) was added to the reaction vessel, stirring was started, the vessel was purged with nitrogen and heated to 65° C. over the course of 1 hour. At t=0, 0.2 g of the initiator tert-butylperoxypivalate (Trigonox® 25-C75, Akzo Nobel) dissolved in 10.0 g of IPA were charged into the reaction kettle. Simultaneously, the monomer solution was fed to the kettle, and was completed in the course of 1 hour. At t=1 hour, 0.2 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 1 hour. At t=2 hours, 0.2 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 2 hours. At t=4 hours, 0.4 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 2 hours. Then, starting at t=6 hours, 0.1 g of the intiator dissolved in 1.0 g of IPA was added to the reactor and held for 1 hour. This step was repeated 6 times. Afterward, at t=12 hours, the solvent was exchanged with 200.0 g of deionized water, completed over 1 hour. Simultaneously, three redox system initiator solutions were prepared. Solution A contained 0.01 g of ferrous ammonium sulfate dissolved in 99.99 g of deionized water. Solution B contained 2.52 g of sodium metabisulfite dissolved in 36 g of deionized water. Solution C contained 3.78 g of tert-butyl hydroperoxide 70 (Brand name, manufacturer) dissolved in 18.0 g of deionized water. From t=13 to 24 hours, a charge of 12.0 g of Solution A was added over 10 seconds and then reaction conditions held for 10 minutes. Then, 6.42 g of Solution B were added over 10 seconds, and held for 10 minutes. Finally, 3.63 g of Solution C were added over 10 seconds. At t=24 hours the reaction was stopped and the contents of the kettle were discharged.
Quantity
3.78 g
Type
reactant
Reaction Step One
[Compound]
Name
Solution A
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
Solution B
Quantity
6.42 g
Type
reactant
Reaction Step Three
[Compound]
Name
Solution C
Quantity
3.63 g
Type
reactant
Reaction Step Four
Name
Quantity
36 g
Type
solvent
Reaction Step Five
Name
Quantity
18 g
Type
solvent
Reaction Step Six
Name
carbamate thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
dimethylaminopropyl methacrylamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
160 g
Type
solvent
Reaction Step Nine
[Compound]
Name
0.5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
5 g
Type
reactant
Reaction Step Eleven
Name
carbamate thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
76 g
Type
solvent
Reaction Step Eleven
Name
DMAPMA
Quantity
19 g
Type
solvent
Reaction Step Eleven
[Compound]
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
99.99 g
Type
solvent
Reaction Step Twelve
Quantity
0.01 g
Type
catalyst
Reaction Step Twelve
[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
2.52 g
Type
reactant
Reaction Step Fourteen
[Compound]
Name
Solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-(Dimethylamino)propyl)methacrylamide
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N-(3-(Dimethylamino)propyl)methacrylamide
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N-(3-(Dimethylamino)propyl)methacrylamide
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Customer
Q & A

Q1: What is the molecular formula and weight of DMAPMA?

A1: DMAPMA is represented by the molecular formula C9H18N2O and has a molecular weight of 170.25 g/mol.

Q2: How is DMAPMA typically characterized using spectroscopic techniques?

A2: Researchers commonly employ Fourier Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR) to confirm the chemical structure of DMAPMA and its copolymers. FTIR helps identify characteristic functional groups, while 1H NMR provides insights into the proton environments within the molecule. [, , , ]

Q3: How does DMAPMA influence the properties of hydrogels?

A3: DMAPMA plays a crucial role in tuning the properties of hydrogels. It contributes to pH-responsive swelling behavior, particularly exhibiting higher swelling ratios in simulated intestinal fluid (SIF) compared to simulated gastric fluid. [, ] It also contributes to the formation of macroporous structures within hydrogels, potentially beneficial for drug delivery applications. [, ] The quaternary ammonium groups on DMAPMA units can interact with bacterial membranes, imbuing hydrogels with antimicrobial properties. [, ] Additionally, DMAPMA-containing copolymers can respond to CO2, undergoing transitions between sol and gel states, which has implications for sealant applications. []

Q4: How do different polymerization techniques influence DMAPMA-based materials?

A4: The choice of polymerization technique significantly impacts the properties of DMAPMA-based materials. Free radical polymerization of DMAPMA in the presence of cetyltrimethylammonium bromide (CTAB) as a lyotropic liquid crystal template can improve the mechanical properties of the resulting hydrogels. [] RAFT polymerization offers control over molecular weight and architecture, enabling the synthesis of well-defined DMAPMA-based (co)polymers with desirable properties for various applications, including siRNA delivery and surface modification. [, , , , , ]

Q5: What is the impact of incorporating hydrophobic monomers with DMAPMA in hydrogels?

A5: Incorporating hydrophobic monomers like lauryl acrylate (LA) with DMAPMA during hydrogel synthesis introduces hydrophobic interactions within the polymer network. This influences the swelling behavior, particularly in the presence of surfactants like SDS and DTAB. Increasing LA content generally leads to decreased swelling in SDS solutions and increased swelling in DTAB solutions with rising temperature. []

Q6: How does the composition of DMAPMA-based hydrogels influence drug release?

A6: The ratio of DMAPMA to other monomers in hydrogels significantly impacts drug release profiles. For instance, increasing DMAPMA content in poly(hydroxyethyl methacrylate)-based co-polymeric hydrogels led to increased salbutamol sulphate release. [] In poly(AAc-co-DMAPMA) hydrogels, specific compositions led to prolonged zero-order release of BSA, highlighting their potential for controlled drug delivery applications. []

Q7: What makes DMAPMA a suitable component for developing pH-sensitive drug delivery systems?

A7: DMAPMA's tertiary amine group renders it sensitive to pH changes. This characteristic makes it suitable for pH-responsive drug delivery systems, particularly for targeting drug release in specific environments like the gastrointestinal tract where pH varies considerably. [, ]

Q8: Can DMAPMA be used for targeted drug delivery?

A8: While the provided research primarily focuses on pH-responsive drug delivery using DMAPMA, its incorporation into nanogels with nanoinjection capabilities shows promise for targeted delivery, particularly for hydrophobic antimicrobial agents like Triclosan. [, ]

Q9: How does DMAPMA contribute to the development of antimicrobial materials?

A9: DMAPMA plays a vital role in creating antimicrobial materials. Its quaternary ammonium groups can interact with bacterial membranes, leading to membrane disruption and bacterial death. When incorporated into hydrogels or nanogels, DMAPMA can impart these antimicrobial properties to the material. [, , ]

Q10: How does DMAPMA contribute to the self-healing properties of hydrogels?

A10: When quaternized DMAPMA copolymers are cross-linked with agents like dithiodipropionic acid dihydrazide, the resulting hydrogels exhibit self-healing properties due to the dynamic nature of acylhydrazone bonds and disulfide linkages formed within the network. These hydrogels show promise in wound healing applications. []

Q11: How do DMAPMA-based polymers interact with siRNA?

A11: DMAPMA-based block copolymers, particularly those incorporating hydrophilic HPMA blocks, can form stable complexes with siRNA. This complexation offers protection against enzymatic degradation and facilitates siRNA delivery to cells, highlighting their potential for gene therapy applications. [, ]

Q12: What is the role of DMAPMA in the fabrication of nanocomposite materials?

A12: DMAPMA, when used in combination with clay under supercritical CO2 conditions, enables the creation of fast-swelling amphoteric nanocomposite hydrogels. These hydrogels exhibit potential applications in various fields due to their unique properties. [] DMAPMA is also used in the synthesis of nanocomposite hydrogels with nano SiO2 particles, enhancing the swelling properties of the resulting materials. []

Q13: How does DMAPMA influence the surface properties of materials?

A13: DMAPMA can be used to functionalize surfaces, modifying their properties. For instance, it can be grafted onto cellulose nanocrystals, introducing CO2 responsiveness and influencing their dispersion behavior. [] DMAPMA-containing block copolymers can also be utilized to create cationic latex particles, which readily adsorb onto anionic surfaces like silica and cellulose nanofibrils. []

Q14: How do DMAPMA-containing polymers interact with bacteria?

A14: Cationic DMAPMA-based polymers can interact with negatively charged bacterial surfaces, leading to bacterial aggregation or clustering. The nature of these interactions and their impact on bacterial viability and behavior depend on factors like polymer composition, charge density, and environmental conditions. [, , ]

Q15: Can DMAPMA-containing polymers interfere with bacterial quorum sensing?

A15: Yes, certain DMAPMA-containing polymers have demonstrated the ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system used by bacteria to regulate gene expression in a cell-density dependent manner. [, ] Specifically, polymers incorporating catechol moieties along with DMAPMA showed the ability to modulate QS responses in Vibrio harveyi. []

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